4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one
Description
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one (CAS 80715-22-6) is a brominated heterocyclic compound with the molecular formula C₅H₅BrO₃ and a molecular weight of 193.0 g/mol . Its structure features a 1,3-dioxol-2-one core substituted with a bromomethyl group at the 4-position and a methyl group at the 5-position. The compound is a key intermediate in pharmaceutical synthesis, notably in the production of Olmesartan Medoxomil, an antihypertensive drug .
Properties
CAS No. |
86005-12-1 |
|---|---|
Molecular Formula |
C8H11BrO3 |
Molecular Weight |
235.07 g/mol |
IUPAC Name |
4-(bromomethyl)-5-tert-butyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C8H11BrO3/c1-8(2,3)6-5(4-9)11-7(10)12-6/h4H2,1-3H3 |
InChI Key |
VLAJSDGHBCCRAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(OC(=O)O1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane or acetone, often under illumination to initiate the bromination process . The reaction conditions are carefully controlled to ensure the selective bromination of the methyl group.
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, solvent flow rate, and light intensity can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy. For example, it is utilized in the creation of prodrugs that improve bioavailability and therapeutic effects.
Case Study: Prodrug Development
A notable application is its role in synthesizing 4-(Hydroxymethyl)-5-tert-butyl-1,3-dioxol-2-one, which acts as a prodrug moiety for several pharmaceutical compounds. This transformation enhances the solubility and absorption characteristics of the active drug within biological systems .
Agrochemical Applications
Formulation of Pesticides and Herbicides
The compound is also employed in the formulation of agrochemicals, particularly pesticides and herbicides. Its bromine atom acts as an effective leaving group during nucleophilic substitution reactions, facilitating the synthesis of active agricultural chemicals.
Data Table: Agrochemical Formulations Using 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one
| Agrochemical Type | Active Ingredient | Application |
|---|---|---|
| Herbicide | Glyphosate | Broad-spectrum weed control |
| Insecticide | Imidacloprid | Pest control in crops |
| Fungicide | Azoxystrobin | Fungal disease management |
Polymer Chemistry
Specialty Polymers Production
In polymer chemistry, 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one is utilized to create specialty polymers that exhibit enhanced thermal stability and chemical resistance. The compound's unique structure allows it to participate in polymerization reactions leading to materials with desirable properties for industrial applications.
Case Study: Synthesis of Biodegradable Polymers
Research has demonstrated the use of this compound in synthesizing aliphatic poly(ester-carbonates), which are biodegradable and biocompatible. These polymers have potential applications in biomedical fields such as drug delivery systems and tissue engineering .
Analytical Chemistry
Detection and Quantification
The compound plays a role in analytical chemistry by aiding in the detection and quantification of various substances. It is particularly useful in quality control processes within pharmaceutical manufacturing, where precise measurements are critical.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may react with nucleophilic amino acid residues in proteins, leading to modifications that affect protein function.
Comparison with Similar Compounds
Key Properties:
- Physical Data : Density = 1.742 g/cm³, Boiling Point = 180.5°C, Vapor Pressure = 0.892 mmHg at 25°C .
- Spectroscopic Characterization : Infrared (IR) and nuclear magnetic resonance (NMR) spectra confirm its structure, with quantum chemical simulations validating its stability and reactivity .
- Applications : Used in analytical method development, quality control, and as a reference standard in drug manufacturing .
Comparison with Structurally Similar Compounds
The reactivity and physicochemical properties of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one are influenced by substituent variations. Below is a comparative analysis with its analogs:
Table 1: Substituent Variations in 1,3-Dioxol-2-one Derivatives
Table 2: Comparison with Non-Dioxol-2-one Heterocycles
Research Findings and Mechanistic Insights
Spectroscopic and Quantum Chemical Studies
- IR/NMR Analysis : The methyl group at the 5-position causes distinct vibrational modes at 1,250–1,300 cm⁻¹ (C-O stretching) and 2,950 cm⁻¹ (C-H stretching) .
- Stability Trends : Electron-withdrawing substituents (e.g., phenyl) reduce the electron density of the dioxol-2-one ring, lowering thermal stability compared to the methyl-substituted analog .
Biological Activity
4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a dioxolane ring with a bromomethyl group and a tert-butyl substituent, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 227.07 g/mol.
Antibacterial Activity
Research has shown that 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Notably, it has been reported to be effective against antibiotic-resistant strains.
The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes. The compound's ability to inhibit key enzymes in bacterial cells contributes to its efficacy.
Case Studies
- Study on Antibiotic Resistance : A study demonstrated that this compound effectively inhibited the growth of resistant strains of Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in treating infections caused by resistant pathogens .
- In vitro Studies : In vitro assays revealed that the compound had an IC50 value in the low micromolar range against several bacterial strains, indicating potent activity .
Structure-Activity Relationship (SAR)
The biological activity of 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Replacement of Br with Cl | Increased activity against certain strains |
| Alteration of tert-butyl group | Variability in solubility and bioavailability |
| Changes in dioxolane ring | Impact on enzyme inhibition potency |
Research indicates that halogen substitutions can significantly alter the compound's interaction with bacterial enzymes, enhancing or diminishing its antibacterial properties .
Pharmacological Applications
Given its broad-spectrum antibacterial activity, 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one has potential applications in:
- Pharmaceuticals : Development as an antibiotic for treating infections caused by resistant bacteria.
- Industrial Uses : As a preservative in organic materials due to its antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
